molecular formula C9H9ClN2S2 B1460775 4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine CAS No. 900463-12-9

4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine

Cat. No.: B1460775
CAS No.: 900463-12-9
M. Wt: 244.8 g/mol
InChI Key: VFDNWRUSNATCMW-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 6th position, and a methylsulfanyl group at the 2nd position on the thieno[2,3-d]pyrimidine ring system. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with sulfur-containing reagents such as methyl thioglycolate or ethyl thioglycolate . The reaction is usually carried out in the presence of a base like sodium ethoxide or sodium carbonate and a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom, ethyl group, and methylsulfanyl group allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-6-ethyl-2-methylsulfanylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S2/c1-3-5-4-6-7(10)11-9(13-2)12-8(6)14-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDNWRUSNATCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N=C2Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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